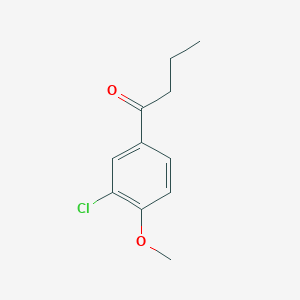

1-(3-Chloro-4-methoxyphenyl)-1-butanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)butan-1-one |

InChI |

InChI=1S/C11H13ClO2/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h5-7H,3-4H2,1-2H3 |

InChI Key |

QAQKKADNVGPOSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)OC)Cl |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 3 Chloro 4 Methoxyphenyl 1 Butanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the atomic-level connectivity and chemical environment of nuclei. For 1-(3-Chloro-4-methoxyphenyl)-1-butanone, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

The ¹H NMR spectrum of 1-(3-Chloro-4-methoxyphenyl)-1-butanone provides a precise map of the proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton, while the splitting patterns (multiplicity) and coupling constants (J) reveal the number and proximity of neighboring protons.

The aromatic region of the spectrum is anticipated to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at C5, situated between the chloro and methoxy (B1213986) groups, is expected to be a doublet. The proton at C2, adjacent to the carbonyl group, would likely appear as a doublet, and the proton at C6 would present as a doublet of doublets due to coupling with the protons at C2 and C5.

The aliphatic butanone side chain will exhibit three characteristic signals. The methylene (B1212753) protons (C2') adjacent to the carbonyl group are expected to appear as a triplet. The subsequent methylene protons (C3') would likely be a sextet due to coupling with the adjacent methylene and methyl groups. Finally, the terminal methyl protons (C4') will present as a triplet. The methoxy group protons will appear as a distinct singlet.

A detailed assignment of the ¹H NMR signals for 1-(3-Chloro-4-methoxyphenyl)-1-butanone is presented in the interactive table below, based on established chemical shift principles and data from structurally similar compounds. chemicalbook.comspectrabase.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 7.95 | d | ~ 2.2 |

| H-6 | ~ 7.85 | dd | ~ 8.6, 2.2 |

| H-5 | ~ 6.95 | d | ~ 8.6 |

| OCH₃ | ~ 3.90 | s | - |

| H-2' (CH₂) | ~ 2.90 | t | ~ 7.3 |

| H-3' (CH₂) | ~ 1.75 | sextet | ~ 7.4 |

| H-4' (CH₃) | ~ 1.00 | t | ~ 7.5 |

Note: Predicted values are based on analogous structures and may vary slightly in experimental conditions.

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. libretexts.org In broadband-decoupled ¹³C NMR, each unique carbon atom typically appears as a single line. youtube.com The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, with carbonyl carbons appearing significantly downfield. libretexts.orgyoutube.com

For 1-(3-Chloro-4-methoxyphenyl)-1-butanone, ten distinct carbon signals are expected. The carbonyl carbon (C1') will be the most downfield signal, typically in the range of 190-210 ppm. libretexts.orgdocbrown.info The aromatic carbons will appear in the 110-160 ppm region, with their specific shifts influenced by the chloro and methoxy substituents. The aliphatic carbons of the butanone chain and the methoxy carbon will be found in the upfield region of the spectrum. docbrown.infochemicalbook.com

The following interactive table details the predicted chemical shifts for each carbon atom in 1-(3-Chloro-4-methoxyphenyl)-1-butanone, based on established substituent effects and data from related structures. docbrown.infochemicalbook.comrsc.org

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C1') | ~ 198.0 |

| C-4 (C-OCH₃) | ~ 158.0 |

| C-1 (C-C=O) | ~ 131.0 |

| C-6 | ~ 130.5 |

| C-2 | ~ 128.0 |

| C-3 (C-Cl) | ~ 125.0 |

| C-5 | ~ 111.0 |

| OCH₃ | ~ 56.0 |

| C-2' (CH₂) | ~ 38.0 |

| C-3' (CH₂) | ~ 18.0 |

| C-4' (CH₃) | ~ 14.0 |

Note: Predicted values are based on analogous structures and may vary slightly in experimental conditions.

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the connectivity between atoms. sdsu.eduharvard.eduemerypharma.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduemerypharma.comyoutube.com For 1-(3-Chloro-4-methoxyphenyl)-1-butanone, COSY would show cross-peaks connecting H-2 with H-6, and H-5 with H-6 in the aromatic system. In the aliphatic chain, correlations would be observed between H-2' and H-3', and between H-3' and H-4'. This confirms the sequence of the butanone chain. youtube.comlibretexts.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded protons and carbons (¹H-¹³C). sdsu.edu An HSQC spectrum would show a cross-peak for each carbon atom that has attached protons, linking the ¹H and ¹³C signals for C-2/H-2, C-5/H-5, C-6/H-6, C-2'/H-2', C-3'/H-3', C-4'/H-4', and the methoxy group. This allows for the definitive assignment of the protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is crucial for piecing together the molecular puzzle. For instance, the H-2' protons would show a correlation to the carbonyl carbon (C1') and the aromatic carbon C-1. The aromatic protons would show correlations to neighboring aromatic carbons and to the carbonyl carbon, confirming the attachment of the butanone chain to the phenyl ring. The methoxy protons would show a correlation to C-4, confirming its position. libretexts.orgyoutube.com

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration and purity of a substance without the need for identical reference standards for the analyte. researchgate.net By integrating the signals of the analyte against a known concentration of an internal standard, the absolute quantity of the analyte can be determined. researchgate.net

For 1-(3-Chloro-4-methoxyphenyl)-1-butanone, qNMR could be employed to accurately assess the purity of a synthesized batch. A well-resolved proton signal, such as the methoxy singlet, would be ideal for integration.

Furthermore, NMR can be used for real-time reaction monitoring. magritek.combeilstein-journals.orgresearchgate.netnih.gov By acquiring NMR spectra at regular intervals during the synthesis of 1-(3-Chloro-4-methoxyphenyl)-1-butanone (e.g., in a flow chemistry setup), the consumption of reactants and the formation of the product and any intermediates can be tracked. beilstein-journals.orgresearchgate.net This provides valuable kinetic data and aids in reaction optimization.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. tandfonline.comyoutube.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. youtube.comechemi.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. researchgate.netnih.gov

For 1-(3-Chloro-4-methoxyphenyl)-1-butanone, both techniques would clearly identify the key functional groups:

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the IR spectrum between 1700 and 1725 cm⁻¹ due to the C=O stretching vibration of the ketone. echemi.comdocbrown.info This band would also be present, though potentially weaker, in the Raman spectrum.

Aromatic C=C Stretches: The benzene ring will give rise to a series of bands in the region of 1600-1450 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butanone chain and methoxy group will be observed just below 3000 cm⁻¹.

C-O Stretch: The aryl-alkyl ether linkage will produce a strong C-O stretching band, typically in the 1250-1200 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

The butanone moiety of the molecule has several characteristic vibrational modes that contribute to its unique spectral fingerprint. docbrown.infotandfonline.comnist.govnist.govyoutube.comnist.gov

The most prominent of these is the C=O stretching vibration, as mentioned above. docbrown.info In addition to this, the following vibrations are characteristic of the butanone framework:

CH₃ and CH₂ Bending Vibrations: The bending (scissoring, wagging, twisting, and rocking) vibrations of the methyl and methylene groups of the butyl chain will appear in the 1470-1370 cm⁻¹ region. echemi.com

C-C Stretching Vibrations: The stretching of the various C-C single bonds within the butanone chain will result in absorptions in the fingerprint region (1200-800 cm⁻¹). tandfonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For 1-(3-Chloro-4-methoxyphenyl)-1-butanone (C₁₁H₁₃ClO₂), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Different ionization techniques can be employed in mass spectrometry, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common methods.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in less fragmentation and often shows the protonated molecule [M+H]⁺ or other adducts. rsc.orgrsc.org This is particularly useful for confirming the molecular weight of the compound. Fragmentation can be induced in ESI-MS through techniques like collision-induced dissociation (CID) to obtain structural information. rsc.orgrsc.org

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. nih.gov Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. libretexts.org This results in a distinctive M and M+2 peak pattern in the mass spectrum, where the M peak corresponds to the ion containing ³⁵Cl and the M+2 peak corresponds to the ion containing ³⁷Cl. The intensity ratio of the M to M+2 peaks is approximately 3:1 for a molecule containing one chlorine atom, providing clear evidence for the presence of chlorine in the molecule. libretexts.orgyoutube.com

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of 1-(3-Chloro-4-methoxyphenyl)-1-butanone can be grown, this technique can provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com

Crystal Growth and Quality Assessment

Information regarding the specific methods for growing single crystals of 1-(3-chloro-4-methoxyphenyl)-1-butanone and the assessment of their quality for diffraction studies is not available in published literature.

Unit Cell Parameters and Space Group Determination

No experimental data from X-ray diffraction studies have been found that would provide the unit cell dimensions (a, b, c, α, β, γ) and the space group of 1-(3-chloro-4-methoxyphenyl)-1-butanone.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Without a determined crystal structure, the precise, experimentally measured bond lengths, bond angles, and dihedral angles for 1-(3-chloro-4-methoxyphenyl)-1-butanone cannot be provided.

Chemical Reactivity and Mechanistic Investigations of 1 3 Chloro 4 Methoxyphenyl 1 Butanone

Reactivity of the Butanone Carbonyl Group

The carbonyl group in 1-(3-chloro-4-methoxyphenyl)-1-butanone is a primary site for chemical transformations, including nucleophilic additions, condensations, and reductions. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. wikipedia.orgyoutube.comnih.gov The partially positive carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. youtube.com

A common class of nucleophiles used in these reactions are organometallic reagents, such as Grignard reagents (R-MgX). leah4sci.com The reaction of a Grignard reagent with a ketone like 1-(3-chloro-4-methoxyphenyl)-1-butanone would result in the formation of a tertiary alcohol. The type of alcohol formed depends on the specific Grignard reagent used. leah4sci.com

| Nucleophile (Grignard Reagent) | Product | Alcohol Type |

| Methylmagnesium bromide (CH₃MgBr) | 2-(3-Chloro-4-methoxyphenyl)-2-pentanol | Tertiary |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 3-(3-Chloro-4-methoxyphenyl)-3-hexanol | Tertiary |

| Phenylmagnesium bromide (C₆H₅MgBr) | 1-(3-Chloro-4-methoxyphenyl)-1-phenyl-1-butanol | Tertiary |

This table presents hypothetical products based on the general reactivity of ketones with Grignard reagents.

The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide in an aqueous workup step. leah4sci.com

Condensation reactions of ketones, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, are powerful methods for the formation of carbon-carbon double bonds (alkenes).

The Horner-Wadsworth-Emmons reaction utilizes a stabilized phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig ylide, to react with aldehydes or ketones. nrochemistry.comwikipedia.org This reaction generally favors the formation of (E)-alkenes. wikipedia.org The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the carbonyl group, forming an intermediate that then eliminates to give the alkene and a water-soluble phosphate (B84403) byproduct. nrochemistry.comwikipedia.org

| Phosphonate Ylide | Aldehyde/Ketone | Product (Alkene) | Stereoselectivity |

| Triethyl phosphonoacetate | 1-(3-Chloro-4-methoxyphenyl)-1-butanone | Ethyl 3-(3-chloro-4-methoxyphenyl)-2-hexenoate | Predominantly (E) |

| Diethyl (cyanomethyl)phosphonate | 1-(3-Chloro-4-methoxyphenyl)-1-butanone | 3-(3-Chloro-4-methoxyphenyl)-2-hexenenitrile | Predominantly (E) |

This table illustrates potential HWE reaction products with 1-(3-chloro-4-methoxyphenyl)-1-butanone, based on established principles of the reaction.

The reduction of the carbonyl group in 1-(3-chloro-4-methoxyphenyl)-1-butanone yields the corresponding secondary alcohol, 1-(3-chloro-4-methoxyphenyl)-1-butanol. uni.lu This transformation can be achieved using various reducing agents. Since the product contains a new stereocenter, the stereoselectivity of this reduction is of significant interest.

Asymmetric reduction of prochiral ketones is a well-established method for producing enantiomerically enriched alcohols. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in combination with borane, is a prominent example. wikipedia.orgorganic-chemistry.orgwikipedia.org This method is known for its high enantioselectivity in the reduction of a wide range of ketones. wikipedia.orgsigmaaldrich.com The chiral catalyst creates a sterically defined environment that directs the hydride delivery from one face of the carbonyl group over the other. organic-chemistry.org

| Reducing System | Product | Enantiomeric Excess (ee) |

| Borane/ (S)-2-Methyl-CBS-oxazaborolidine | (S)-1-(3-Chloro-4-methoxyphenyl)-1-butanol | High (typically >90%) |

| Borane/ (R)-2-Methyl-CBS-oxazaborolidine | (R)-1-(3-Chloro-4-methoxyphenyl)-1-butanol | High (typically >90%) |

| Chiral aminoalcohol-borane complexes | Chiral 1-(3-Chloro-4-methoxyphenyl)-1-butanol | Moderate to high |

This table provides expected outcomes for the stereoselective reduction of 1-(3-chloro-4-methoxyphenyl)-1-butanone based on the known efficacy of these reducing systems. rsc.orgrsc.org

Reactivity of the Aromatic Ring

The aromatic ring of 1-(3-chloro-4-methoxyphenyl)-1-butanone is substituted with a chloro group, a methoxy (B1213986) group, and a butanoyl group. These substituents influence the ring's reactivity and regioselectivity in electrophilic and nucleophilic substitution reactions.

In electrophilic aromatic substitution (EAS), the nature of the existing substituents on the benzene (B151609) ring dictates the position of the incoming electrophile. masterorganicchemistry.comorganic-chemistry.org The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The chloro group (-Cl) is a deactivating group but is also an ortho-, para-director. The butanoyl group (-COC₃H₇) is a deactivating group and a meta-director.

The directing effects of these substituents are as follows:

Methoxy group (-OCH₃): Ortho (C-5) and para (C-2, relative to the methoxy group) directing.

Chloro group (-Cl): Ortho (C-2) and para (C-5, relative to the chloro group) directing.

Butanoyl group (-COC₃H₇): Meta (C-2 and C-6) directing.

Considering the combined influence of these groups, the positions ortho to the strongly activating methoxy group (C-5 and C-2) are the most likely sites for electrophilic attack. The C-5 position is sterically less hindered.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(5-Nitro-3-chloro-4-methoxyphenyl)-1-butanone |

| Halogenation (Bromination) | Br₂, FeBr₃ | 1-(5-Bromo-3-chloro-4-methoxyphenyl)-1-butanone |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Acetyl-3-chloro-4-methoxyphenyl)-1-butanone |

This table predicts the major products of electrophilic aromatic substitution on 1-(3-chloro-4-methoxyphenyl)-1-butanone based on the directing effects of the substituents. semanticscholar.orgrsc.org

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (in this case, the chlorine atom). nrochemistry.comwikipedia.org The butanoyl group is electron-withdrawing and is situated meta to the chlorine atom. While not as activating as an ortho or para substituent, it does contribute to making the ring more electron-deficient and thus more susceptible to nucleophilic attack compared to an unsubstituted chlorobenzene. wikipedia.org

Reactions with strong nucleophiles, such as amines or alkoxides, could potentially lead to the displacement of the chloride ion. semanticscholar.orgnih.govresearchgate.net

| Nucleophile | Reagent | Product |

| Amine | R₂NH | 1-(3-(Dialkylamino)-4-methoxyphenyl)-1-butanone |

| Alkoxide | RO⁻Na⁺ | 1-(3-Alkoxy-4-methoxyphenyl)-1-butanone |

| Thiolate | RS⁻Na⁺ | 1-(3-(Alkylthio)-4-methoxyphenyl)-1-butanone |

This table presents plausible SNAr products for 1-(3-chloro-4-methoxyphenyl)-1-butanone.

The mechanism involves the addition of the nucleophile to the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nrochemistry.com The subsequent elimination of the chloride ion restores the aromaticity of the ring. nrochemistry.com The presence of the butanoyl group, even in the meta position, can provide some stabilization to the negative charge in the intermediate.

Reactivity of the Alkyl Chain and Halogen

The presence of the carbonyl group significantly influences the reactivity of the adjacent methylene (B1212753) group (the α-carbon) of the butyl chain, making it susceptible to a variety of reactions. Concurrently, the chlorine atom on the aromatic ring can also participate in specific chemical transformations.

The carbon atom alpha to the carbonyl group in 1-(3-chloro-4-methoxyphenyl)-1-butanone is acidic and can be readily deprotonated to form an enolate. This enolate can then react with electrophilic halogens, such as chlorine (Cl₂) or bromine (Br₂), to yield an α-halo ketone. The reaction is typically carried out in an acidic or basic medium.

Under acidic conditions, the ketone is first protonated, which enhances the acidity of the α-hydrogens. Subsequent deprotonation by a weak base (like the solvent) forms the enol, which then attacks the halogen. In basic media, a base abstracts an α-proton to form the enolate anion, which then acts as a nucleophile, attacking the halogen.

A probable product of such a reaction would be 2-halo-1-(3-chloro-4-methoxyphenyl)-1-butanone. The reaction conditions for a typical alpha-halogenation of a ketone are summarized in the table below.

| Reaction | Reagents | Solvent | Conditions | Product |

| Alpha-Bromination | N-Bromosuccinimide (NBS), cat. HBr | CCl₄ | Reflux | 2-Bromo-1-(3-chloro-4-methoxyphenyl)-1-butanone |

| Alpha-Chlorination | Sulfuryl chloride (SO₂Cl₂) | CH₂Cl₂ | Room Temperature | 2-Chloro-1-(3-chloro-4-methoxyphenyl)-1-butanone |

The chlorine atom attached to the aromatic ring of 1-(3-chloro-4-methoxyphenyl)-1-butanone can be removed through various dehalogenation methods. Catalytic hydrogenation is a common technique, often employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate.

This process, known as hydrodechlorination, typically involves the oxidative addition of the aryl-chloride bond to the palladium catalyst, followed by hydrogenolysis. The reaction generally proceeds without affecting the ketone functionality, provided the conditions are carefully controlled.

Another approach for dehalogenation involves the use of reducing metals, such as zinc or tin, in the presence of an acid.

| Reaction | Reagents | Catalyst | Conditions | Product |

| Hydrodechlorination | H₂ (gas) | Pd/C | Room Temperature, atmospheric pressure | 1-(4-methoxyphenyl)-1-butanone |

| Reductive Dechlorination | Zn dust, HCl | - | Reflux | 1-(4-methoxyphenyl)-1-butanone |

Alkylation of 1-(3-chloro-4-methoxyphenyl)-1-butanone can occur at the α-carbon of the butyl chain. This reaction proceeds via the formation of an enolate, which then acts as a nucleophile to attack an alkyl halide. The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is crucial to ensure complete deprotonation and minimize side reactions like self-condensation.

The choice of the alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) determines the nature of the alkyl group introduced at the α-position. Such reactions are fundamental in carbon-carbon bond formation.

| Reaction | Base | Alkylating Agent | Solvent | Product |

| Alpha-Methylation | Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | Tetrahydrofuran (THF) | 1-(3-Chloro-4-methoxyphenyl)-2-methyl-1-butanone |

| Alpha-Benzylation | Sodium hydride (NaH) | Benzyl bromide (BnBr) | Dimethylformamide (DMF) | 1-(3-Chloro-4-methoxyphenyl)-2-benzyl-1-butanone |

Rearrangement Reactions

One of the most significant rearrangement reactions for α-halo ketones is the Favorskii rearrangement. wikipedia.orgnrochemistry.comddugu.ac.inchemistwizards.comyoutube.com If 1-(3-chloro-4-methoxyphenyl)-1-butanone were to be first α-halogenated (e.g., to form 2-chloro-1-(3-chloro-4-methoxyphenyl)-1-butanone), subsequent treatment with a base like sodium hydroxide (B78521) or an alkoxide could induce this rearrangement.

The mechanism is believed to involve the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgnrochemistry.comchemistwizards.comyoutube.com The base abstracts a proton from the α'-carbon (C3 of the butyl chain), leading to an enolate that undergoes intramolecular nucleophilic substitution to form the bicyclic cyclopropanone. Nucleophilic attack by the base on the carbonyl carbon of the cyclopropanone, followed by ring-opening, leads to a carboxylate or ester product with a rearranged carbon skeleton. The ring opening generally occurs to form the more stable carbanion.

Other potential rearrangements for ketones include the Baeyer-Villiger oxidation, where a peroxy acid converts the ketone into an ester. wiley-vch.de In the case of 1-(3-chloro-4-methoxyphenyl)-1-butanone, this would likely involve the migration of the substituted phenyl group, given its higher migratory aptitude compared to the propyl group.

| Rearrangement | Starting Material | Reagents | Key Intermediate | Product |

| Favorskii Rearrangement | 2-Halo-1-(3-chloro-4-methoxyphenyl)-1-butanone | NaOH (aq) | Cyclopropanone | 2-(3-Chloro-4-methoxyphenyl)butanoic acid |

| Baeyer-Villiger Oxidation | 1-(3-Chloro-4-methoxyphenyl)-1-butanone | m-CPBA | Criegee intermediate | 3-Chloro-4-methoxyphenyl butanoate |

Reaction Kinetics and Mechanistic Pathways of Key Transformations

The kinetics of the reactions involving 1-(3-chloro-4-methoxyphenyl)-1-butanone are influenced by several factors, including the nature of the reactants, solvent polarity, and temperature. For instance, in the alpha-halogenation, the rate can be dependent on the concentration of the ketone and the halogen, and in base-catalyzed reactions, on the concentration of the base.

For the Favorskii rearrangement, the rate-determining step is typically the formation of the cyclopropanone intermediate. The stability of the enolate and the facility of the intramolecular substitution play crucial roles.

Kinetic studies of related compounds, such as the dehydrochlorination of 1-chloro-1-(4-methoxyphenyl)-2-phenylethane, have shown that such reactions can proceed through an E1 mechanism, involving a stable carbocation intermediate. researchgate.net The presence of the electron-donating methoxy group on the phenyl ring of 1-(3-chloro-4-methoxyphenyl)-1-butanone would similarly stabilize any carbocation intermediates formed during a reaction, potentially influencing the reaction pathway and rate.

The study of reaction kinetics provides valuable insights into the mechanistic details of these transformations, allowing for the optimization of reaction conditions to achieve desired products.

Derivatization and Analog Synthesis from 1 3 Chloro 4 Methoxyphenyl 1 Butanone

Design Principles for Structural Modifications

The design of analogs from 1-(3-chloro-4-methoxyphenyl)-1-butanone is guided by principles aimed at modulating physicochemical properties and biological activity. Key strategies include altering electronic effects, steric bulk, and hydrogen bonding capacity to influence receptor binding, metabolic stability, and pharmacokinetic profiles. The core structure features a substituted aromatic ring and a flexible butanone side chain, both of which are amenable to modification.

Key Design Considerations:

Aromatic Ring Substitution: The chloro and methoxy (B1213986) groups on the phenyl ring are critical determinants of the molecule's electronic and lipophilic character. Modifications at these positions or the introduction of new substituents can fine-tune these properties.

Side Chain Elongation or Shortening: Altering the length of the butanone chain can impact the molecule's interaction with target proteins by changing the spatial orientation of functional groups.

Introduction of Functional Groups: The carbonyl group of the butanone chain serves as a synthetic handle for introducing a wide range of functionalities, including hydroxyl, amino, and heterocyclic moieties.

Stereochemistry: The carbon atom alpha to the carbonyl group can be a stereocenter, and the stereoselective synthesis of enantiomerically pure analogs is a critical consideration, as different stereoisomers often exhibit distinct pharmacological activities.

The design of novel analogs is often guided by a multiple target model (MTM), where modifications are intended to optimize interactions with several biological targets simultaneously. grantome.com For instance, in the context of bupropion, a structurally related compound, analog design has focused on modulating its activity as an inhibitor of dopamine and norepinephrine transporters, as well as its antagonist activity at nicotinic acetylcholine receptors. grantome.comnih.gov

Synthesis of Analogs with Altered Aromatic Substituents

Modification of the aromatic substituents of 1-(3-chloro-4-methoxyphenyl)-1-butanone can be achieved through various synthetic routes, either by starting from differently substituted precursors or by direct modification of the existing ring.

Strategies for Aromatic Substitution Modification:

Friedel-Crafts Acylation: A common method for the synthesis of the parent compound and its analogs involves the Friedel-Crafts acylation of a substituted anisole with butyryl chloride or a related acylating agent in the presence of a Lewis acid like aluminum chloride. chemicalbook.com By choosing appropriately substituted anisole derivatives, a wide range of analogs with different aromatic substitution patterns can be prepared.

Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is sufficiently activated, direct substitution of existing groups is possible. For example, if a nitro group were present on the ring, it could be readily displaced by various nucleophiles.

Electrophilic Aromatic Substitution: The existing chloro and methoxy groups direct incoming electrophiles to specific positions on the aromatic ring, allowing for the introduction of additional substituents such as nitro, halogen, or alkyl groups.

A hypothetical series of analogs with altered aromatic substituents is presented in the table below, illustrating the potential for diversification.

| Substituent Modification | Potential Synthetic Precursor | Rationale for Modification |

| Demethylation of the methoxy group | 3-Chloro-4-hydroxyanisole | Introduction of a hydrogen bond donor. |

| Replacement of the chloro group with a fluoro group | 3-Fluoro-4-methoxyanisole | Altering electronic properties and metabolic stability. |

| Introduction of a second methoxy group | 3-Chloro-4,5-dimethoxyanisole | Increasing electron density and potential for new interactions. |

| Replacement of the methoxy group with a methyl group | 3-Chloro-4-methylanisole | Modifying lipophilicity and steric bulk. |

Modifications of the Butanone Side Chain

Common Side Chain Modifications:

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride. This introduces a chiral center and a hydroxyl group capable of forming hydrogen bonds.

Alpha-Halogenation: The carbon atom adjacent to the carbonyl group can be halogenated, typically with bromine or chlorine, to create a reactive intermediate for further substitutions.

Mannich Reaction: The Mannich reaction can be employed to introduce an aminomethyl group at the alpha position of the ketone, leading to the formation of α,β-unsaturated ketones or β-amino ketones.

Condensation Reactions: The carbonyl group can undergo condensation reactions with various reagents. For example, condensation with hydroxylamine would yield an oxime, while reaction with hydrazine would produce a hydrazone.

A study on the deconstruction of bupropion, which has a substituted aminopropiophenone side chain, revealed that the steric bulk of the amine substituent is a critical factor in determining whether the compound acts as a reuptake inhibitor or a releasing agent at monoamine transporters. nih.govvcu.edu This highlights the importance of side chain modifications in fine-tuning pharmacological activity.

Formation of Heterocyclic Derivatives

The ketone functionality of 1-(3-chloro-4-methoxyphenyl)-1-butanone can be utilized as a starting point for the synthesis of various heterocyclic systems, which are prevalent in many biologically active compounds.

Synthesis of Pyrazoles and Isoxazoles:

A common strategy for the synthesis of pyrazoles and isoxazoles involves the use of a 1,3-dicarbonyl intermediate, which can be prepared from the starting ketone. nih.govbeilstein-journals.org

Formation of a 1,3-Diketone: The ketone can be reacted with a suitable acylating agent, such as ethyl oxalate, in the presence of a base to form a 1,3-diketone derivative.

Cyclocondensation with Hydrazine: The resulting 1,3-diketone can then undergo a cyclocondensation reaction with hydrazine or a substituted hydrazine to yield a pyrazole. chim.itorganic-chemistry.org

Cyclocondensation with Hydroxylamine: Alternatively, reaction of the 1,3-diketone with hydroxylamine hydrochloride will produce an isoxazole derivative. ajpp.inorganic-chemistry.org

Another approach involves the initial conversion of the ketone to a chalcone, an α,β-unsaturated ketone. This can be achieved through an aldol condensation with an appropriate aldehyde. The resulting chalcone can then be used as a precursor for the synthesis of pyrazolines and isoxazolines by reaction with hydrazine and hydroxylamine, respectively. ajpp.inwpmucdn.com

| Heterocycle | Key Intermediate | Reagent for Cyclization |

| Pyrazole | 1,3-Diketone | Hydrazine |

| Isoxazole | 1,3-Diketone | Hydroxylamine |

| Pyrazoline | Chalcone (α,β-unsaturated ketone) | Hydrazine |

| Isoxazoline | Chalcone (α,β-unsaturated ketone) | Hydroxylamine |

Stereoselective Synthesis of Chiral Analogs

The reduction of the carbonyl group or substitution at the alpha-carbon of the butanone side chain can create a chiral center. The stereoselective synthesis of a specific enantiomer is often crucial, as different enantiomers can have vastly different biological activities and toxicities.

Methods for Stereoselective Synthesis:

Chiral Reducing Agents: The use of chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts), can achieve the enantioselective reduction of the ketone to a specific enantiomer of the corresponding alcohol.

Biocatalysis: Whole-cell biocatalysis using microorganisms or isolated enzymes (reductases) can be a highly effective method for the stereoselective reduction of ketones. nih.govresearchgate.net For example, various fungi have been shown to catalyze the asymmetric bioreduction of 1-(4-methoxyphenyl)ethanone to its corresponding alcohol with high enantiomeric excess. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule to direct a subsequent reaction to proceed stereoselectively. The auxiliary is then removed in a later step.

The choice of method depends on the desired stereochemical outcome and the compatibility of the reagents with the functional groups present in the molecule.

Exploration of Structure-Reactivity Relationships within Analog Series

The synthesis of a series of analogs of 1-(3-chloro-4-methoxyphenyl)-1-butanone allows for the systematic exploration of structure-reactivity relationships (SRR) and structure-activity relationships (SAR). By comparing the chemical reactivity or biological activity of the analogs, insights can be gained into the influence of different structural features.

Key Aspects of SRR/SAR Studies:

Electronic Effects: The effect of electron-donating and electron-withdrawing groups on the aromatic ring can be correlated with the reactivity of the side chain or the biological activity of the molecule.

Steric Effects: The size and shape of substituents can influence how the molecule fits into a receptor binding pocket or the active site of an enzyme.

In studies of bupropion analogs, it has been demonstrated that modifications to the aromatic ring and the N-alkyl substituent significantly impact their potency as inhibitors of dopamine and norepinephrine uptake. nih.gov For example, certain substitutions can enhance the potency and selectivity for the dopamine transporter over the serotonin transporter. nih.govfigshare.com Such SAR studies are invaluable for the rational design of new compounds with improved therapeutic profiles.

Computational Chemistry and Theoretical Studies of 1 3 Chloro 4 Methoxyphenyl 1 Butanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying the properties of organic molecules like 1-(3-chloro-4-methoxyphenyl)-1-butanone. semanticscholar.org The B3LYP functional combined with a basis set such as 6-311++G(d,p) is frequently used to achieve a balance between computational cost and accuracy for geometry optimization, frequency calculations, and electronic property analysis. irjet.netijcce.ac.ir These calculations are typically performed in the gaseous phase to represent the molecule in an isolated state. materialsciencejournal.org

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. researchgate.net For a molecule with flexible bonds like 1-(3-chloro-4-methoxyphenyl)-1-butanone, this involves a conformational analysis to identify the various possible spatial arrangements (conformers) and their relative energies. The optimization process systematically alters the geometry to find the lowest energy conformation on the potential energy surface, which is confirmed by the absence of imaginary vibrational frequencies. semanticscholar.orgufms.br

The key rotatable bonds in 1-(3-chloro-4-methoxyphenyl)-1-butanone are around the carbonyl group and the butyl chain. The orientation of the butanoyl group relative to the phenyl ring is of particular interest. Similar to related chalcones and ketones, s-cis and s-trans conformers, describing the arrangement around the C(ring)-C(carbonyl) bond, are analyzed. researchgate.netufms.br The planarity between the phenyl ring and the carbonyl group influences electronic conjugation. ufms.br Theoretical calculations for similar molecules have shown that s-cis and s-trans conformers can have small energy differences, with the possibility of conversion between them at room temperature. researchgate.net

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of 1-(3-Chloro-4-methoxyphenyl)-1-butanone (Representative Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O | 1.22 Å |

| C-Cl | 1.75 Å | |

| C(ring)-O(methoxy) | 1.36 Å | |

| O(methoxy)-C(methyl) | 1.43 Å | |

| C(ring)-C(carbonyl) | 1.49 Å | |

| Bond Angle | C(ring)-C(carbonyl)-C(butyl) | 119.5° |

| O=C-C(ring) | 121.0° | |

| Dihedral Angle | C-C-C=O | ~180° (anti-periplanar) |

Note: This table contains representative data based on typical values for similar molecular structures.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution, Electrostatic Potential)

The electronic properties of a molecule are critical to understanding its reactivity. researchgate.net Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.org The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.orgmaterialsciencejournal.org For aromatic ketones, the HOMO is typically localized over the electron-rich methoxy-substituted phenyl ring, while the LUMO is often centered on the carbonyl group and the aromatic ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. bhu.ac.in These maps use a color scale to denote electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.in In 1-(3-chloro-4-methoxyphenyl)-1-butanone, the most negative potential (red) is expected around the carbonyl oxygen atom, making it a site for electrophilic interaction. researchgate.net Positive regions are anticipated around the hydrogen atoms. bhu.ac.in

Mulliken population analysis is another method used to quantify the partial atomic charges on each atom, providing further insight into the charge distribution and identifying electrophilic and nucleophilic centers within the molecule. bhu.ac.in

Table 2: Calculated Electronic Properties of 1-(3-Chloro-4-methoxyphenyl)-1-butanone (Representative Data)

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |

Note: This table contains representative data based on typical values for similar molecular structures.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. dergipark.org.tr The calculated frequencies correspond to the normal modes of vibration of the molecule. ijcce.ac.ir These theoretical frequencies are often systematically higher than experimental values due to the calculations being based on a harmonic oscillator model in a gaseous state. Therefore, they are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. irjet.net

This analysis allows for the detailed assignment of vibrational bands observed in experimental spectra. nih.gov For 1-(3-chloro-4-methoxyphenyl)-1-butanone, key vibrational modes include the C=O stretching of the ketone group (expected in the 1680-1715 cm⁻¹ range), C-Cl stretching, aromatic C-H stretching (around 3000-3100 cm⁻¹), and the asymmetric and symmetric stretching of the methoxy (B1213986) group. ijcce.ac.irresearchgate.net

Table 3: Selected Calculated Vibrational Frequencies for 1-(3-Chloro-4-methoxyphenyl)-1-butanone (Representative Data)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Expected Experimental Region (cm⁻¹) |

| C-H (Aromatic) Stretch | 3080 | 3100-3000 |

| C-H (Aliphatic) Stretch | 2965 | 3000-2850 |

| C=O (Ketone) Stretch | 1690 | 1715-1680 |

| C=C (Aromatic) Stretch | 1595 | 1600-1450 |

| O-CH₃ Stretch | 1260 | 1275-1200 |

| C-Cl Stretch | 780 | 800-600 |

Note: This table contains representative data based on typical values for similar molecular structures.

NMR Chemical Shift Predictions

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational technique for predicting the ¹H and ¹³C NMR chemical shifts. dergipark.org.trpdx.edu Theoretical chemical shifts are calculated relative to a standard reference compound (e.g., Tetramethylsilane, TMS) and are then compared with experimental spectra to aid in signal assignment and structural confirmation. irjet.netnih.gov The calculations can accurately predict the chemical environments of the different protons and carbon atoms in the molecule, including the effects of electron-withdrawing (chloro, carbonyl) and electron-donating (methoxy) groups on the aromatic ring, as well as the shifts of the aliphatic protons in the butyl chain. ucl.ac.uk

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts for 1-(3-Chloro-4-methoxyphenyl)-1-butanone (Representative Data)

| Atom | Predicted ¹³C Shift (ppm) | Proton | Predicted ¹H Shift (ppm) |

| C=O | 198.5 | H (aromatic, ortho to C=O) | 7.85 |

| C-Cl | 125.0 | H (aromatic, ortho to Cl) | 7.60 |

| C-OCH₃ | 158.0 | H (aromatic) | 7.05 |

| C (ipso to C=O) | 130.0 | H (methoxy) | 3.95 |

| CH₂ (alpha to C=O) | 38.0 | H (alpha to C=O) | 2.90 |

| CH₂ (beta to C=O) | 25.0 | H (beta to C=O) | 1.70 |

| CH₂ (gamma to C=O) | 22.0 | H (gamma to C=O) | 1.45 |

| CH₃ (butyl) | 13.9 | H (methyl) | 0.95 |

Note: This table contains representative data based on typical values for similar molecular structures.

Reaction Mechanism Predictions and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating potential reaction pathways. nih.gov By mapping the potential energy surface, it is possible to identify transition states—the high-energy structures that connect reactants to products. nih.gov For a ketone like 1-(3-chloro-4-methoxyphenyl)-1-butanone, theoretical studies could predict the mechanisms of reactions such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution. The analysis involves locating the transition state structure and calculating its energy, which determines the activation energy barrier for the reaction. A lower activation energy indicates a more favorable reaction pathway. researchgate.net This predictive capability is crucial for designing new synthetic routes and understanding reactivity. nih.gov

Molecular Dynamics Simulations

While not as commonly reported for small molecules in this context, Molecular Dynamics (MD) simulations could be applied to study the dynamic behavior of 1-(3-chloro-4-methoxyphenyl)-1-butanone, especially in a solvent. researchgate.net MD simulations model the movement of atoms over time, providing insights into conformational flexibility and intermolecular interactions with solvent molecules. This can be particularly useful for understanding how the molecule behaves in a biological or solution-phase environment, complementing the static picture provided by DFT calculations. researchgate.net

Intermolecular Interaction Studies (e.g., hydrogen bonding, π-stacking)

The intermolecular interactions of 1-(3-Chloro-4-methoxyphenyl)-1-butanone are dictated by the specific arrangement of its functional groups: the substituted aromatic ring, the carbonyl group, and the butyl chain. While crystal structure data for this specific compound is not publicly available, computational and theoretical studies of analogous molecules provide a strong basis for predicting its primary non-covalent interactions, which are crucial for understanding its solid-state packing and physical properties.

The primary intermolecular interactions expected for 1-(3-Chloro-4-methoxyphenyl)-1-butanone include hydrogen bonds, π-stacking, and other weaker interactions. The carbonyl oxygen is a potent hydrogen bond acceptor. mdpi.com In a crystal lattice, it would likely interact with weak C-H donors from the alkyl chain or the aromatic ring of neighboring molecules. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor.

Table 1: Predicted Intermolecular Interactions for 1-(3-Chloro-4-methoxyphenyl)-1-butanone

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Predicted Significance in Crystal Packing |

| Hydrogen Bonding | C-H (Alkyl/Aromatic) | C=O (Carbonyl) | High |

| Hydrogen Bonding | C-H (Alkyl/Aromatic) | O (Methoxy) | Moderate |

| π-π Stacking | Aromatic Ring | Aromatic Ring | High |

| Halogen Bonding | C-Cl | C=O or OCH₃ | Moderate |

| Van der Waals | Butyl Chain, Methyl Group | Adjacent Molecules | High |

Theoretical Pharmacophore Modeling (excluding clinical relevance)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Even in the absence of a known target, theoretical pharmacophore models can be generated based on the structural features of a molecule to explore its potential interaction space.

For 1-(3--Chloro-4-methoxyphenyl)-1-butanone, a theoretical pharmacophore model can be hypothesized based on its constituent functional groups. The key pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the carbonyl group is a strong hydrogen bond acceptor. The oxygen of the methoxy group also represents a potential hydrogen bond acceptor site.

Aromatic Ring (AR): The substituted phenyl ring is a key feature, often involved in π-π stacking or hydrophobic interactions with a biological target.

Hydrophobic Feature (HY): The n-butyl chain provides a significant hydrophobic region, which can be crucial for fitting into a hydrophobic pocket of a target. The aromatic ring itself also contributes to the hydrophobic character.

The generation of a pharmacophore model typically involves conformational analysis to identify low-energy shapes of the molecule. nih.gov From these conformations, the spatial arrangement and distances between the identified pharmacophoric features are mapped. For instance, the distance between the center of the aromatic ring and the carbonyl oxygen would be a critical parameter in a pharmacophore model.

Computational tools can generate multiple pharmacophore hypotheses based on a single molecule or a set of related molecules. acs.org These models are typically represented by spheres or vectors in 3D space, indicating the location and type of the pharmacophoric feature.

Table 2: Hypothetical Pharmacophoric Features of 1-(3-Chloro-4-methoxyphenyl)-1-butanone

| Pharmacophoric Feature | Structural Origin | Potential Role in Molecular Recognition |

| Hydrogen Bond Acceptor 1 | Carbonyl Oxygen (C=O) | Forms directed hydrogen bonds. |

| Hydrogen Bond Acceptor 2 | Methoxy Oxygen (-OCH₃) | Can participate in weaker hydrogen bonding. |

| Aromatic Ring | 3-Chloro-4-methoxyphenyl | Engages in π-stacking and hydrophobic interactions. |

| Hydrophobic Center | n-Butyl Chain | Occupies hydrophobic cavities. |

It is important to note that this represents a theoretical model. The relevance and accuracy of such a model would ultimately depend on its validation against experimental data for a specific biological activity, which is outside the scope of this discussion.

Advanced Analytical Methodologies for Detection and Quantification of 1 3 Chloro 4 Methoxyphenyl 1 Butanone

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 1-(3-chloro-4-methoxyphenyl)-1-butanone, enabling the separation of the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of 1-(3-chloro-4-methoxyphenyl)-1-butanone. Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For instance, a C18 column is a frequent choice for the stationary phase.

The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve efficient separation from related substances. helixchrom.comresearchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, may be employed to resolve complex mixtures of impurities. nih.gov UV detection is standard, with the wavelength set at or near the absorbance maximum of the compound to ensure high sensitivity. helixchrom.com

Table 1: Illustrative HPLC Parameters for the Analysis of 1-(3-Chloro-4-methoxyphenyl)-1-butanone

| Parameter | Value/Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and water with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 255 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a typical set of starting conditions for method development and may require optimization.

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is a powerful tool for the analysis of volatile and thermally stable compounds like 1-(3-chloro-4-methoxyphenyl)-1-butanone. In GC, the sample is vaporized and swept by a carrier gas through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

GC-MS provides an additional layer of identification by furnishing the mass spectrum of the eluting components, which offers structural information and allows for definitive identification. researchgate.net This technique is especially valuable for identifying unknown impurities and for trace-level analysis. Predicted GC-MS data for structurally similar compounds can serve as a guide for identifying the fragmentation patterns of 1-(3-chloro-4-methoxyphenyl)-1-butanone. hmdb.caspectrabase.com

Table 2: General GC-MS Parameters for Volatile Ketone Analysis

| Parameter | Value/Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

This table provides a general set of parameters that would be a suitable starting point for the analysis of 1-(3-chloro-4-methoxyphenyl)-1-butanone.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of 1-(3-chloro-4-methoxyphenyl)-1-butanone. tandfonline.comnih.gov By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) alongside the starting material, the disappearance of the reactant and the appearance of the product can be qualitatively observed over time. rochester.eduyoutube.com

The choice of eluent (mobile phase) is critical for achieving good separation of spots on the TLC plate. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often effective. Visualization of the spots is typically achieved under a UV lamp, as the aromatic ring in the compound is UV-active. tandfonline.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the components.

Table 3: Example TLC System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 aluminum-backed plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light at 254 nm |

| Application | Monitoring the conversion of starting materials to product |

The mobile phase ratio may need to be adjusted based on the specific reactants and intermediates in the synthesis.

Spectrophotometric Methods (e.g., UV-Vis) for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible method for determining the concentration of 1-(3-chloro-4-methoxyphenyl)-1-butanone in a solution. This technique relies on the principle that the compound absorbs light in the UV region of the electromagnetic spectrum due to the presence of its chromophoric phenyl ketone structure. wjbphs.com

To determine the concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). turkjps.org The λmax for this compound is expected to be in the range of 250-260 nm, similar to structurally related compounds. turkjps.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert law.

Table 4: Typical Parameters for UV-Vis Spectrophotometric Analysis

| Parameter | Value/Condition |

| Instrument | Double beam UV-Visible spectrophotometer |

| Solvent (Blank) | Methanol or Ethanol |

| Wavelength Range | 200-400 nm for spectrum scan |

| Analytical Wavelength (λmax) | Approx. 252 nm |

| Cuvette | 1 cm quartz cell |

The exact λmax should be determined experimentally for the specific solvent used.

Development and Validation of Analytical Methods

The development of a robust analytical method is followed by its validation to ensure that it is suitable for its intended purpose. Method validation is a requirement under various regulatory guidelines and establishes the performance characteristics of the method. routledge.com

Key validation parameters for quantitative methods include linearity, sensitivity, and detection limits. wjarr.com

Linearity: This parameter demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specified range. iosrphr.org For 1-(3-chloro-4-methoxyphenyl)-1-butanone, linearity would be established by preparing a series of standard solutions and plotting their measured responses (e.g., HPLC peak area or UV absorbance) against their concentrations. The correlation coefficient (r²) of the resulting calibration curve should ideally be close to 1.0.

Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often represented by the slope of the calibration curve. demarcheiso17025.com

Detection Limits:

Limit of Detection (LOD): This is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method. wjarr.com

Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. demarcheiso17025.com

These limits are typically established based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. wjarr.com

Table 5: Representative Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Range | e.g., 1-100 µg/mL |

| LOD (Signal-to-Noise) | ~ 3:1 |

| LOQ (Signal-to-Noise) | ~ 10:1 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

These values represent common targets in pharmaceutical analytical method validation.

Precision, Accuracy, and Robustness

The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of 1-(3-chloro-4-methoxyphenyl)-1-butanone, this involves rigorous testing of its precision, accuracy, and robustness. gavinpublishers.combohrium.com These parameters are critical for ensuring the reliability and consistency of analytical results, particularly when dealing with trace-level analysis in complex matrices. bohrium.com

Precision

The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.comresearchgate.net It is typically expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net For the analysis of compounds similar to 1-(3-chloro-4-methoxyphenyl)-1-butanone, such as chlorophenols and other organic pollutants, precision is evaluated at different levels:

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day Precision): This evaluates the variations within a laboratory, such as on different days, with different analysts, or different equipment. researchgate.net

For example, in the analysis of chlorophenoxy herbicides in soil and water, a method using magnetic solid-phase extraction followed by liquid chromatography showed intraday precision in the range of 6.3–14% RSD. researchgate.net For the determination of chlorophenols in sewage sludge and soil, a method demonstrated excellent precision with RSD values below 10% for test specimens. researchgate.net A validated GC-MS method for a similar chlorinated compound, 4-chloro-1-butanol (B43188), reported a relative standard deviation in the repeatability of the spiked recovery test of 6.0%. researchgate.net

Table 1: Illustrative Precision Data for Analytical Methods of Related Compounds

| Parameter | Compound Type | Matrix | Analytical Technique | Precision (RSD %) |

| Intra-day Precision | Chlorophenoxy Herbicides | Soil and Water | LC-MS/MS | 6.3 - 14 |

| Intra- and Inter-day Precision | Phenolic Compounds | Environmental Water | GC-FID | < 8.1 |

| Repeatability | 4-chloro-1-butanol | API | GC-MS | 6.0 |

| Intra- and Inter-day Precision | Phenolic Compounds | - | - | < 6 |

This table presents data from analogous compounds to illustrate the concept of precision.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. elementlabsolutions.comresearchgate.net It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. nih.gov The percentage of the spiked amount that is detected by the analytical method is the recovery.

For instance, in the analysis of chlorophenoxy herbicides, recovery values ranged from 85% to 111%. researchgate.net A method for determining 17 phenolic compounds in wastewater and surface water demonstrated recovery rates between 79.1% and 95.1%. researchgate.net Furthermore, a GC-MS method for 4-chloro-1-butanol showed accuracy (recovery) ranging from 90.5% to 108.7%. researchgate.net According to ASEAN guidelines for the validation of analytical procedures, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. asean.org

Table 2: Illustrative Accuracy Data from Recovery Studies of Analogous Compounds

| Compound Type | Matrix | Analytical Technique | Concentration Levels | Recovery (%) |

| Chlorophenoxy Herbicides | Soil | HPLC-UV | 0.1 - 4.0 mg/kg | 85 - 111 |

| Phenolic Compounds | Wastewater | HPLC-DAD | - | 79.1 - 86.3 |

| Phenolic Compounds | Surface Water | HPLC-DAD | - | 86.2 - 95.1 |

| 4-chloro-1-butanol | API | GC-MS | 0.4 - 20 ppm | 90.5 - 108.7 |

This table presents data from analogous compounds to illustrate the concept of accuracy.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.comchromatographytoday.comchromatographyonline.comsustainability-directory.com The evaluation of robustness is typically performed during the development phase of an analytical method. chromatographytoday.comchromatographyonline.com

For a liquid chromatography method, typical variations that could be investigated include:

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent) sepscience.com

Different columns (e.g., different lots or suppliers)

Temperature of the column

Flow rate of the mobile phase chromatographytoday.com

For example, a change of 10% in the organic solvent content in reversed-phase HPLC can alter the retention time by a factor of approximately three. sepscience.com Therefore, the mobile phase composition is a critical parameter to investigate during robustness testing. sepscience.com The results of robustness studies are used to establish system suitability parameters to ensure the validity of the analytical procedure. asean.org

Matrix Effects and Sample Preparation Protocols (e.g., derivatization)

Matrix Effects

The analysis of 1-(3-chloro-4-methoxyphenyl)-1-butanone in complex samples such as biological fluids or environmental matrices can be significantly influenced by matrix effects. chromatographyonline.comnih.gov Matrix effects are the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. chromatographyonline.comnih.govut.ee This can lead to either ion suppression or enhancement, which adversely affects the accuracy and reproducibility of the analytical results. chromatographyonline.comnih.govnih.gov

The extent of matrix effects depends on the analyte, the nature of the matrix, the sample preparation method, and the chromatographic and mass spectrometric conditions. nih.gov To mitigate matrix effects, several strategies can be employed, including:

Effective Sample Preparation: To remove interfering components from the matrix.

Chromatographic Separation: Optimizing the separation to resolve the analyte from matrix components.

Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample. nih.gov

Sample Preparation Protocols

The choice of sample preparation protocol is crucial for minimizing matrix effects and achieving the desired sensitivity and selectivity. For a compound like 1-(3-chloro-4-methoxyphenyl)-1-butanone, which contains a ketone functional group, several techniques can be considered.

Derivatization

Derivatization is a common strategy used to improve the chromatographic behavior and/or detectability of an analyte. For ketones, derivatization is often employed, especially for gas chromatography (GC) analysis, to increase volatility and thermal stability. nih.gov

A widely used derivatization reagent for aldehydes and ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comnih.govresearchgate.net PFBHA reacts with the keto group to form an oxime derivative. sigmaaldrich.com These derivatives are generally more volatile and can be readily analyzed by GC-MS, often with enhanced sensitivity, particularly when using negative chemical ionization (NCI) mass spectrometry. nih.govresearchgate.net

Another common derivatization approach for ketones, especially in metabolomics studies, is a two-step process involving methoximation followed by silylation. nih.govyoutube.com

Methoximation: The ketone is first reacted with methoxyamine hydrochloride to form a methoxime. This step protects the keto group and reduces the potential for isomerization. youtube.com

Silylation: The resulting molecule is then treated with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace active hydrogens on other functional groups with trimethylsilyl (B98337) (TMS) groups. This increases the volatility of the analyte for GC-MS analysis. youtube.com

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can also be used to enhance ionization efficiency. For example, 2-hydrazinoquinoline (B107646) has been used as a derivatizing agent for aldehydes and ketones, forming hydrazones that show improved performance in LC-MS analysis. nih.gov

Table 3: Common Derivatization Reagents for Ketones

| Derivatization Reagent | Reaction | Analytical Technique | Purpose |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Forms an oxime | GC-MS | Increases volatility and sensitivity |

| Methoxyamine hydrochloride followed by a silylating agent (e.g., MSTFA) | Forms a methoxime, followed by silylation | GC-MS | Protects keto group, increases volatility |

| 2-Hydrazinoquinoline (HQ) | Forms a hydrazone | LC-MS | Enhances ionization efficiency |

This table provides examples of derivatization strategies applicable to ketones.

Broader Scientific Context and Potential Non Clinical Applications of 1 3 Chloro 4 Methoxyphenyl 1 Butanone

Role as a Key Intermediate in Organic Synthesis

The reactivity of both the aromatic ring and the ketone functional group makes 1-(3-chloro-4-methoxyphenyl)-1-butanone a valuable starting material or intermediate in synthetic organic chemistry. unacademy.comchemicalbook.com It serves as a foundational scaffold for constructing more complex molecules. nih.gov

1-(3-Chloro-4-methoxyphenyl)-1-butanone is primarily utilized as a precursor for building more elaborate chemical structures, particularly heterocyclic compounds and other biologically relevant molecules. nih.govresearchgate.net The ketone functional group is a key site for transformations. For example, it can undergo reduction to form a secondary alcohol, which can then be used in further synthetic steps. A prominent example is its role as an intermediate in the synthesis of 3-chloro-1-phenylpropanol derivatives, which are essential precursors for certain antidepressants. researchgate.net

The compound's structure allows for multi-component reactions, where several simple starting materials are combined in a single step to form complex products, demonstrating its utility in creating diverse chemical libraries efficiently. nih.gov The presence of the chloro and methoxy (B1213986) substituents on the phenyl ring influences the reactivity and allows for regioselective modifications, making it a tailored building block for target-oriented synthesis.

While direct, large-scale applications in materials science are not extensively documented, the structural motifs within 1-(3-chloro-4-methoxyphenyl)-1-butanone suggest its potential as a building block. Aromatic ketones, in general, are used in the synthesis of specialized polymers and materials. beilstein-journals.org The phenyl ring can be incorporated into polymer backbones, and the ketone group offers a site for modification or polymerization.

Research into polymers derived from related thiophene-based monomers has shown that functional groups on the phenyl ring are important for the recognition of other molecules, suggesting that polymers incorporating this butanone derivative could be developed for sensor applications. mdpi.com For instance, cyclic polymers have been functionalized using Suzuki coupling reactions with substituted phenyl rings, indicating a possible pathway for integrating this compound into complex polymer architectures like cyclic-brush polymers. rsc.org Furthermore, aromatic ketones can act as photoinitiators in polymerization reactions, where they absorb light to generate radicals that start the polymerization process. beilstein-journals.orgresearchgate.net

The prochiral nature of the ketone in 1-(3-chloro-4-methoxyphenyl)-1-butanone makes it a target for asymmetric synthesis. The reduction of the carbonyl group can yield a chiral alcohol, (R)- or (S)-1-(3-chloro-4-methoxyphenyl)butan-1-ol. The production of such enantiomerically pure alcohols is a critical step in the synthesis of many pharmaceuticals and fine chemicals. nih.gov

Biocatalytic methods, using enzymes like alcohol dehydrogenases (ADHs) from various microorganisms, are highly effective for the asymmetric reduction of prochiral ketones, including substituted acetophenones and propiophenones. nih.govnih.gov These enzymatic reactions often proceed with high yield and excellent enantioselectivity (>99% enantiomeric excess). nih.govsci-hub.se The resulting chiral alcohol is a valuable synthon that can be used to build more complex chiral molecules or to serve as a precursor for chiral ligands used in metal-catalyzed asymmetric reactions.

Environmental Fate and Degradation Studies (e.g., abiotic, in vitro biotic transformations)

The environmental persistence and degradation of 1-(3-chloro-4-methoxyphenyl)-1-butanone are of interest due to its classification as a halogenated aromatic compound. While specific studies on this exact molecule are limited, its degradation pathways can be inferred from research on related chlorophenolic compounds. d-nb.infoarizona.edu

Biotic Transformations: Microbial degradation is a primary route for the breakdown of such compounds in the environment. springerprofessional.de The process depends on the conditions (aerobic vs. anaerobic) and the microbial communities present. researchgate.netnih.gov

Aerobic Degradation: Under aerobic conditions, bacteria typically initiate degradation by oxygenation of the aromatic ring to form a chlorocatechol intermediate. researchgate.net This is followed by the cleavage of the aromatic ring and subsequent removal of the chlorine atom (dehalogenation). d-nb.info

Anaerobic Degradation: In anaerobic environments, the primary initial step is often reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom. arizona.eduresearchgate.net This process makes the molecule less recalcitrant and more susceptible to further breakdown by other anaerobic microorganisms into simpler compounds like methane (B114726) and carbon dioxide. arizona.edu

Abiotic Transformations: Photodegradation can also contribute to the transformation of aromatic ketones in the environment. When exposed to sunlight, particularly UV radiation, aromatic ketones can act as photosensitizers, potentially leading to their own degradation or the degradation of other organic pollutants. researchgate.net

The following table summarizes the potential environmental transformations based on studies of analogous compounds.

| Transformation Type | Pathway | Key Intermediates/Products | Conditions |

| Biotic (Aerobic) | Hydroxylation & Ring Cleavage | Chlorocatechol, Muconic Acid derivatives | Presence of Oxygen, Aerobic Bacteria |

| Biotic (Anaerobic) | Reductive Dechlorination | 1-(4-methoxyphenyl)-1-butanone | Absence of Oxygen, Anaerobic Bacteria |

| Abiotic | Phototransformation | Various degradation products | Sunlight (UV radiation) |

Green Chemistry Implications in its Synthesis and Use

The primary method for synthesizing 1-(3-chloro-4-methoxyphenyl)-1-butanone is the Friedel-Crafts acylation. Traditional Friedel-Crafts reactions often use stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and halogenated solvents, which generate significant corrosive and toxic waste. Green chemistry principles aim to mitigate these issues.

Recent research has focused on developing more sustainable methods for Friedel-Crafts acylation. chemistryviews.org These include:

Heterogeneous Catalysts: Using solid acid catalysts, such as zeolites or nanostructured metal oxides, which can be easily recovered and reused, reducing waste and catalyst consumption.

Alternative Reaction Media: Replacing hazardous organic solvents with more environmentally benign options like water or performing reactions under solvent-free conditions. chemistryviews.org

Novel Catalysts: Employing greener catalysts like methanesulfonic acid, which is biodegradable, or using photocatalytic methods that utilize light to drive the reaction, often under mild conditions. chemistryviews.orgmdpi.com For example, visible-light-induced aerobic C-H oxidation offers a highly atom-economical route to aromatic ketones using air as the oxidant and water as the solvent. chemistryviews.org

The table below contrasts traditional and greener approaches to the synthesis of aromatic ketones.

| Feature | Traditional Friedel-Crafts Acylation | Greener Synthesis Approaches |

| Catalyst | Stoichiometric AlCl₃ or FeCl₃ | Catalytic amounts of reusable solid acids, biodegradable acids (e.g., MSA), or photocatalysts. |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) or Nitrobenzene | Water, ionic liquids, or solvent-free conditions. |

| Oxidant | N/A (uses acyl chloride) | Air (O₂) in photocatalytic oxidations. |

| Waste | Large amounts of acidic, corrosive waste. | Minimal waste, recyclable catalysts. |

| Conditions | Often harsh reaction conditions. | Mild conditions (e.g., room temperature). chemistryviews.org |

Applications in Industrial Chemical Processes (non-pharmaceutical)

Beyond its role as a pharmaceutical intermediate, the butyrophenone (B1668137) chemical structure is found in compounds used in various non-pharmaceutical industrial processes. wikipedia.orgdrugbank.comdrugbank.comnih.gov While specific large-scale industrial uses for 1-(3-chloro-4-methoxyphenyl)-1-butanone are not widely documented, its properties are analogous to other aromatic ketones that have established applications. unacademy.comchemicalbook.comunacademy.com

Agrochemicals: Substituted aromatic ketones are precursors in the synthesis of fungicides, herbicides, and insecticides. researchgate.netresearchgate.netevonik.comdntb.gov.ua The specific substituents on the aromatic ring are tailored to achieve desired biological activity against pests or plant pathogens. researchgate.netnih.gov

Photoinitiators: Aromatic ketones are effective photoinitiators for UV curing applications in inks, coatings, and adhesives. They absorb UV light and initiate polymerization reactions to rapidly harden the material. researchgate.net